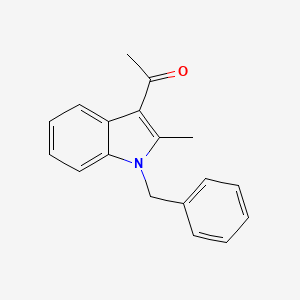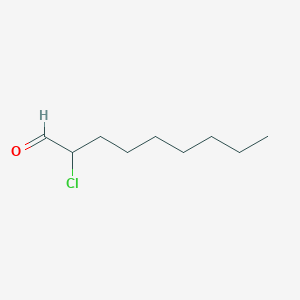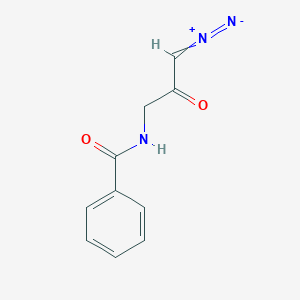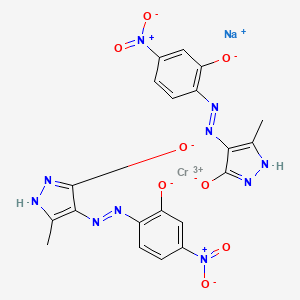
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex organic compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of chromate ions and azo groups, which are known for their vibrant colors and applications in dye chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo compound.
Complexation with Chromate: The azo compound is then reacted with a chromate source, such as sodium chromate, under controlled pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:
Temperature Control: Maintaining an optimal temperature to facilitate the reaction.
pH Adjustment: Ensuring the pH is within the desired range to promote the formation of the chromate complex.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium can undergo various chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) compounds.
Substitution: The azo groups can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Water, ethanol, acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromium(III) complexes.
Substitution: Formation of new azo compounds with different substituents.
Aplicaciones Científicas De Investigación
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the dye industry for coloring textiles and other materials.
Mecanismo De Acción
The mechanism of action of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium involves:
Molecular Targets: The chromate ion can interact with various biomolecules, including proteins and nucleic acids.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
Uniqueness
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in multiple research and industrial applications.
Propiedades
Número CAS |
75199-07-4 |
|---|---|
Fórmula molecular |
C20H14CrN10NaO8 |
Peso molecular |
597.4 g/mol |
Nombre IUPAC |
sodium;chromium(3+);5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-1H-pyrazol-3-olate |
InChI |
InChI=1S/2C10H9N5O4.Cr.Na/c2*1-5-9(10(17)14-11-5)13-12-7-3-2-6(15(18)19)4-8(7)16;;/h2*2-4,16H,1H3,(H2,11,14,17);;/q;;+3;+1/p-4 |
Clave InChI |
ZZNYQPNEIXPXPO-UHFFFAOYSA-J |
SMILES canónico |
CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


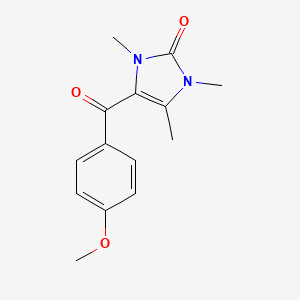
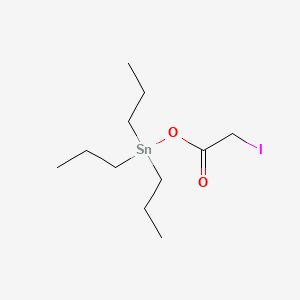
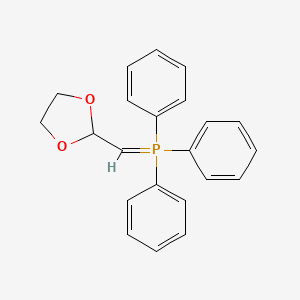

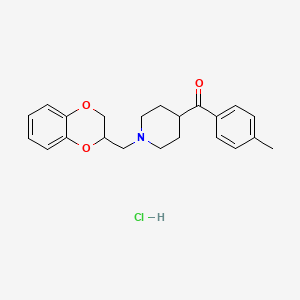
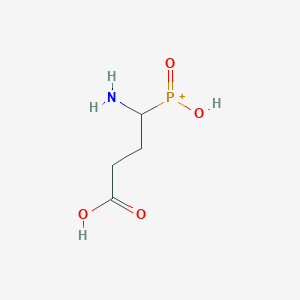
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)


